Lipophilicity Advantage Over Non-Methylated Analog
The 4-methyl substitution on the thiazole ring increases the predicted octanol–water partition coefficient (XLogP3-AA) of the target compound to 2.5, compared with 2.1 for the non-methylated comparator 3-(1,3-thiazol-2-yl)benzoic acid [1] [2]. This +0.4 log unit increment translates to an approximately 2.5-fold higher calculated lipophilicity, which can enhance passive membrane permeability while potentially reducing aqueous solubility. The difference is consistent across multiple computational prediction tools: Chemsrc reports LogP values of 2.8167 for the target and 2.5083 for the non-methylated analog, yielding a ΔLogP of +0.3084 .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 (PubChem); Chemsrc LogP = 2.8167 |
| Comparator Or Baseline | 3-(1,3-Thiazol-2-yl)benzoic acid (CAS 847956-27-8): XLogP3-AA = 2.1 (PubChem); Chemsrc LogP = 2.5083 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (PubChem); ΔLogP = +0.3084 (Chemsrc) |
| Conditions | Computational predictions: PubChem XLogP3 3.0 and Chemsrc fragment-based LogP algorithm |
Why This Matters
Higher lipophilicity within the optimal range (LogP 1–4) can improve passive permeability and target engagement without crossing into poor solubility territory, making the methylated scaffold a preferred starting point for lead optimization where cellular activity is a requirement.
- [1] PubChem. Benzoic acid, 3-(4-methyl-2-thiazolyl)-. CID 215202. XLogP3-AA: 2.5. Accessed 2026-04-25. View Source
- [2] PubChem. 3-(1,3-Thiazol-2-yl)benzoic acid. CID 21075087. XLogP3-AA: 2.1. Accessed 2026-04-25. View Source
